molecular formula C6H9FO3 B2981009 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2305253-23-8

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2981009
CAS No.: 2305253-23-8
M. Wt: 148.133
InChI Key: NXHPPDBJWZKDNI-SJEUGXSHSA-N
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Description

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a fluorine atom and a hydroxymethyl group attached to the third carbon of the cyclobutane ring

Scientific Research Applications

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for the study and application of “3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid” and similar compounds are promising. The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint . A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the cyclobutane ring. One common method involves the use of fluorinating agents and hydroxymethylation reactions under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both a fluorine atom and a hydroxymethyl group on the cyclobutane ring.

Properties

IUPAC Name

3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHPPDBJWZKDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-46-2
Record name rac-(1r,3r)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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